2-Bromo-4-(difluoromethoxy)benzonitrile
Overview
Description
“2-Bromo-4-(difluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C8H4BrF2NO . It has a molecular weight of 248.03 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(difluoromethoxy)benzonitrile” consists of a benzene ring substituted with a bromine atom, a difluoromethoxy group, and a nitrile group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.
Physical And Chemical Properties Analysis
“2-Bromo-4-(difluoromethoxy)benzonitrile” is a solid at room temperature . It has a molecular weight of 248.03 . More specific physical and chemical properties such as melting point, boiling point, solubility, and
Scientific Research Applications
Summary of the Application
The study explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Methods of Application or Experimental Procedures
The experiment involved the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .
Results or Outcomes
High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .
2. Synthesis of Active Pharmaceutical Ingredients (APIs)
Summary of the Application
“2-Bromo-4-(difluoromethoxy)benzonitrile” is used as a molecular scaffold for active pharmaceutical ingredients (APIs) . With three different functional groups, it is commonly used in the synthesis of APIs .
Methods of Application or Experimental Procedures
The bromo-substituent can undergo Pd catalysed C-C coupling, while the fluoride is an ideal leaving group for nucleophilic aromatic substitution . The nitrile group not only acts as the activator for the nucleophilic substitution, but also can react with hydroxylamine to form oxadiazoles .
Results or Outcomes
The oxadiazole derivatives are type 2 cannabinoid receptors used for treatments of central nervous system disorders . “2-Bromo-4-(difluoromethoxy)benzonitrile” is also used to introduce reactive functional groups to molecular scaffolds and as a substrate with multiple functional groups in synthetic chemistry .
3. Synthesis of Fluorinated Building Blocks
Summary of the Application
“2-Bromo-4-(difluoromethoxy)benzonitrile” is used as a building block in the synthesis of fluorinated compounds . Fluorinated compounds are of great interest in pharmaceutical chemistry due to their unique properties .
Methods of Application or Experimental Procedures
The bromo-substituent can undergo Pd catalysed C-C coupling, while the fluoride is an ideal leaving group for nucleophilic aromatic substitution . The nitrile group not only acts as the activator for the nucleophilic substitution, but also can react with hydroxylamine to form oxadiazoles .
Results or Outcomes
The resulting fluorinated building blocks are used in drug discovery, medicinal chemistry and biochemistry research . They are used to introduce reactive functional groups to molecular scaffolds and as a substrate with multiple functional groups in synthetic chemistry .
properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKFUJSIORNWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethoxy)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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